molecular formula C15H10ClIO B11565536 (2E)-3-(4-chlorophenyl)-1-(4-iodophenyl)prop-2-en-1-one

(2E)-3-(4-chlorophenyl)-1-(4-iodophenyl)prop-2-en-1-one

Cat. No.: B11565536
M. Wt: 368.59 g/mol
InChI Key: LDIYHTAQHASEAL-XCVCLJGOSA-N
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Description

(2E)-3-(4-chlorophenyl)-1-(4-iodophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a chlorine atom on one phenyl ring and an iodine atom on the other, making it a halogenated chalcone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-chlorophenyl)-1-(4-iodophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 4-iodoacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-chlorophenyl)-1-(4-iodophenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to a saturated system.

    Substitution: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated ketones or alcohols.

    Substitution: Compounds with new functional groups replacing the halogen atoms.

Scientific Research Applications

(2E)-3-(4-chlorophenyl)-1-(4-iodophenyl)prop-2-en-1-one has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(4-chlorophenyl)-1-(4-iodophenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic sites in biomolecules. This can lead to the modulation of biological pathways and exertion of its effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    (2E)-3-(4-bromophenyl)-1-(4-iodophenyl)prop-2-en-1-one: Contains a bromine atom instead of chlorine, which may alter its reactivity and biological activity.

    (2E)-3-(4-fluorophenyl)-1-(4-iodophenyl)prop-2-en-1-one: Contains a fluorine atom, which can influence its chemical properties and interactions.

Uniqueness

The presence of both chlorine and iodine atoms in (2E)-3-(4-chlorophenyl)-1-(4-iodophenyl)prop-2-en-1-one makes it unique among chalcones. This combination of halogens can significantly impact its reactivity, making it a valuable compound for various chemical and biological studies.

Properties

Molecular Formula

C15H10ClIO

Molecular Weight

368.59 g/mol

IUPAC Name

(E)-3-(4-chlorophenyl)-1-(4-iodophenyl)prop-2-en-1-one

InChI

InChI=1S/C15H10ClIO/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10H/b10-3+

InChI Key

LDIYHTAQHASEAL-XCVCLJGOSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)I)Cl

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)I)Cl

Origin of Product

United States

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